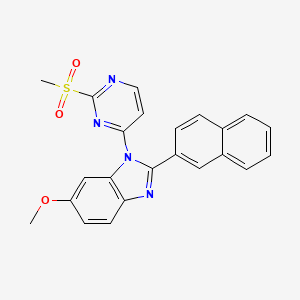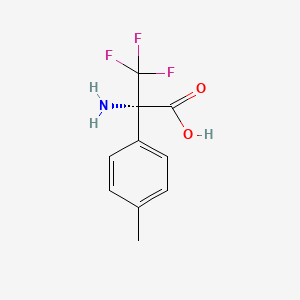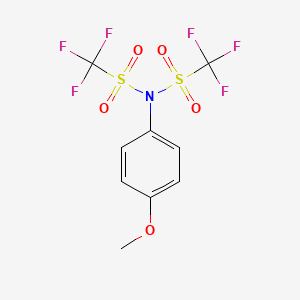
(1S,2R,6R)-6-(hydroxymethyl)cyclohex-3-ene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R,6R)-6-(hydroxymethyl)cyclohex-3-ene-1,2-diol is a chiral organic compound with a unique structure that includes a cyclohexene ring substituted with hydroxymethyl and diol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,6R)-6-(hydroxymethyl)cyclohex-3-ene-1,2-diol can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of a precursor compound, such as a cyclohexadiene derivative, followed by selective hydroxylation. Reaction conditions typically include the use of catalysts like palladium on carbon and reagents such as hydrogen gas and water.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced separation techniques like chromatography may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,6R)-6-(hydroxymethyl)cyclohex-3-ene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The double bond in the cyclohexene ring can be reduced to form a cyclohexane derivative.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include carboxylic acids, cyclohexane derivatives, and various substituted cyclohexene compounds.
Scientific Research Applications
Chemistry
In chemistry, (1S,2R,6R)-6-(hydroxymethyl)cyclohex-3-ene-1,2-diol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.
Biology
In biological research, this compound may be used as a model substrate to study enzyme-catalyzed reactions, particularly those involving hydroxylation and oxidation.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, such as anti-inflammatory or antioxidant effects.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and other materials with specific functional properties.
Mechanism of Action
The mechanism by which (1S,2R,6R)-6-(hydroxymethyl)cyclohex-3-ene-1,2-diol exerts its effects depends on its specific application. For example, in enzymatic reactions, the compound may act as a substrate that undergoes transformation through the catalytic action of enzymes. The molecular targets and pathways involved can vary, but typically include interactions with active sites of enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1S,2R,6R)-6-(hydroxymethyl)cyclohex-3-ene-1,2-diol include:
- (1R,2S,6S)-6-(hydroxymethyl)cyclohex-3-ene-1,2-diol
- (1S,2R,6R)-6-(methoxymethyl)cyclohex-3-ene-1,2-diol
- (1S,2R,6R)-6-(hydroxymethyl)cyclohexane-1,2-diol
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity patterns and interactions with biological targets.
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(1S,2R,6R)-6-(hydroxymethyl)cyclohex-3-ene-1,2-diol |
InChI |
InChI=1S/C7H12O3/c8-4-5-2-1-3-6(9)7(5)10/h1,3,5-10H,2,4H2/t5-,6-,7+/m1/s1 |
InChI Key |
JIULRVIFQNXLCR-QYNIQEEDSA-N |
Isomeric SMILES |
C1C=C[C@H]([C@H]([C@H]1CO)O)O |
Canonical SMILES |
C1C=CC(C(C1CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl (Z)-2-[(2S,3R,12bR)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B13909884.png)


![3-Oxabicyclo[3.2.1]octan-1-ylmethanol](/img/structure/B13909900.png)






